4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl-

Muscarinic M1 receptor pharmacology neuroscience tool compounds GPCR partial agonists

4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- (CAS 77300-83-5) is a synthetic, polyhalogenated quinazolinone featuring a 6,8-dibromo substitution pattern and a basic 3-(dimethylamino)ethyl side chain on a 2-methyl-4(3H)-quinazolinone core. With a molecular weight of 389.09 g/mol (C13H15Br2N3O) and a computed logP indicating moderate lipophilicity, this compound is cataloged in authoritative databases including PubChem and ChEMBL (CHEMBL3414839), and is available from specialty chemical suppliers for research use.

Molecular Formula C13H15Br2N3O
Molecular Weight 389.09 g/mol
CAS No. 77300-83-5
Cat. No. B13753464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl-
CAS77300-83-5
Molecular FormulaC13H15Br2N3O
Molecular Weight389.09 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCN(C)C
InChIInChI=1S/C13H15Br2N3O/c1-8-16-12-10(6-9(14)7-11(12)15)13(19)18(8)5-4-17(2)3/h6-7H,4-5H2,1-3H3
InChIKeyPDJLJYXRIWNIMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- (CAS 77300-83-5): Procurement-Relevant Compound Profile


4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- (CAS 77300-83-5) is a synthetic, polyhalogenated quinazolinone featuring a 6,8-dibromo substitution pattern and a basic 3-(dimethylamino)ethyl side chain on a 2-methyl-4(3H)-quinazolinone core . With a molecular weight of 389.09 g/mol (C13H15Br2N3O) and a computed logP indicating moderate lipophilicity, this compound is cataloged in authoritative databases including PubChem and ChEMBL (CHEMBL3414839), and is available from specialty chemical suppliers for research use [1][2]. Its structural features confer a dual pharmacological profile: engagement of the muscarinic acetylcholine M1 receptor (mAChR M1) and inhibition of the bromodomain testis-specific protein (BRDT), making it a differentiated tool compound for neuroscience and epigenetic research applications [3].

Why Generic Substitution of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- Is Not Advisable for Research Use


The precise substitution pattern on the quinazolinone core dictates both target engagement and polypharmacology, making simple analog swapping scientifically invalid. The 6,8-dibromo substitution, combined with a 3-(dimethylamino)ethyl side chain and a 2-methyl group, uniquely enables a dual-binding profile at the muscarinic M1 receptor (Kd = 141 nM, EC50 = 63 nM) and the BRDT bromodomain (Kd = 60 nM) [1]. Removal of the dimethylaminoethyl group (e.g., 6,8-dibromo-2-methylquinazolin-4(3H)-one, CAS 82326-77-0) abolishes the basic amine required for ionic interactions with the M1 orthosteric site, while replacement of the 2-methyl with 2-ethyl (CAS 77300-87-9) alters lipophilicity and may shift selectivity among bromodomain family members. Consequently, generic substitution compromises the validated dual-activity signature, undermining experimental reproducibility and the interpretation of structure-activity relationships .

Quantitative Differentiation Evidence for 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- (CAS 77300-83-5) Against Closest Analogs


M1 Muscarinic Receptor Affinity and Functional Activity: Direct Comparison with BQCA and Atypical Antipsychotics

4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- exhibits a dual M1 binding and functional profile that is quantifiably distinct from benchmark M1 ligands. In a radioligand binding assay, this compound displaced [³H]NMS from human M1 receptors expressed in CHO cell membranes with a Kd of 141 nM, and in a functional assay measuring IP1 accumulation, it acted as a partial agonist with an EC50 of 63 nM [1]. In contrast, the M1 positive allosteric modulator BQCA (CAS 338747-41-4) exhibits a pKB of approximately 5.76–5.82 (corresponding to a binding affinity in the micromolar range) and has no intrinsic agonist activity at the M1 receptor in the absence of acetylcholine [2]. This compound thus provides a distinct orthosteric partial agonist profile rather than allosteric modulation. Furthermore, its M1 affinity is stronger than that of the atypical antipsychotic clozapine (Ki ≈ 130–470 nM at human M1), positioning it as a valuable comparator for studying orthosteric M1 partial agonism [3].

Muscarinic M1 receptor pharmacology neuroscience tool compounds GPCR partial agonists

Selective BRDT-BD2 Bromodomain Inhibition: Direct Comparison with the Pan-BET Inhibitor JQ1

The compound demonstrates a selective binding profile at the BRDT bromodomain, preferentially engaging the second bromodomain (BD2) over BD1. Using the BROMOscan assay platform, 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- bound to human BRDT-BD2 with a Kd of 60 nM and to BRDT-BD1 with a Kd of 112 nM [1]. This represents a 1.9-fold BD2/BD1 selectivity. In comparison, the archetypal pan-BET inhibitor (+)-JQ1 binds to BRDT with a Kd of 190 nM and exhibits non-selective binding across BRDT bromodomains [2]. The target compound thus offers a 3.2-fold improvement in BRDT-BD2 affinity over JQ1, coupled with measurable intra-BRDT domain selectivity, which is absent in JQ1.

BRDT bromodomain inhibitors epigenetic chemical probes male contraceptive research

Physicochemical Property Differentiation: LogP and Solubility Profile vs. the 2-Ethyl Analog

A critical parameter for CNS penetration and in vitro assay compatibility is lipophilicity. 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- has a computed logP of approximately 2.8 and a polar surface area (PSA) of 38.13 Ų . In contrast, the 2-ethyl analog (CAS 77300-87-9) possesses a logP of 3.0 and an identical PSA of 38.13 Ų . While the PSA is unchanged due to the conserved heteroatom count, the 0.2-unit reduction in logP for the 2-methyl derivative corresponds to a 1.6-fold decrease in calculated lipophilicity, which may translate to improved aqueous solubility and reduced nonspecific protein binding in biological assays.

LogP differentiation quinazolinone solubility ADME property comparison

Polypharmacological Profile: Simultaneous M1 and BRDT Engagement Compared to Single-Target Reference Compounds

A unique feature of 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- is its ability to engage both the M1 muscarinic receptor (Kd = 141 nM, EC50 = 63 nM) and the BRDT bromodomain (Kd = 60 nM) at comparable, sub-micromolar concentrations [1][2]. This dual-activity profile is not observed in reference M1 tool compounds (e.g., xanomeline, which lacks BRDT activity) or reference BET inhibitors (e.g., JQ1, which lacks M1 activity). The coexistence of GPCR partial agonism and bromodomain inhibition within a single chemotype provides a rare opportunity for investigating crosstalk between cholinergic signaling and epigenetic regulation.

polypharmacology dual-target ligands chemical biology tool compounds

Preferred Application Scenarios for 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl- Based on Validated Differentiation Evidence


Muscarinic M1 Receptor Pharmacology Probe for Orthosteric Partial Agonist Studies

This compound serves as a well-characterized orthosteric M1 partial agonist, with a defined Kd of 141 nM and an EC50 of 63 nM in IP1 accumulation assays, making it suitable for investigating M1-mediated signaling pathways in CHO cells or neuronal cultures [1]. Its partial agonist profile distinguishes it from allosteric modulators like BQCA and from full agonists such as xanomeline, enabling dose-response studies that require sub-maximal receptor activation.

Male Contraceptive and Spermatogenesis Research Targeting BRDT-BD2

With a BRDT-BD2 Kd of 60 nM and a 1.9-fold selectivity over BRDT-BD1, this compound is a differentiated chemical probe for dissecting the functional role of the second bromodomain of BRDT in spermatogenesis [2]. Its domain selectivity profile is not available from the pan-BET inhibitor JQ1 (Kd = 190 nM for BRDT), enabling more precise target validation in testicular biology and male contraceptive discovery programs.

Bromodomain Selectivity Profiling and Epigenetic Chemical Biology

The compound's differential binding to BRDT-BD2 (Kd = 60 nM) and BRDT-BD1 (Kd = 112 nM) provides a tool for mapping bromodomain-specific functions within the BET family, particularly for BRDT-driven transcriptional programs [2]. Researchers can use it alongside JQ1 in comparative chemical biology experiments to attribute phenotypic effects to specific bromodomain engagement rather than pan-BET inhibition.

Dual-Target Polypharmacology Investigations in Neuroepigenetics

The simultaneous engagement of M1 muscarinic receptors (Kd = 141 nM) and BRDT bromodomains (Kd = 60 nM) at comparable concentrations makes this compound a unique tool for studying the intersection of cholinergic signaling and chromatin remodeling in neuronal systems [1][2]. This application scenario is particularly relevant for neurodegenerative disease models where both M1 receptor dysfunction and epigenetic dysregulation are implicated.

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 6,8-dibromo-3-(2-(dimethylamino)ethyl)-2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.